5-bromo-1H-indazol-3-ol
Overview
Description
5-Bromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
5-Bromo-1H-Indazol-3-ol is a derivative of the indazole family . Indazole derivatives have been found to have a wide variety of medicinal applications, including as kinase inhibitors . The primary targets of this compound are likely to be similar to those of other indazole derivatives, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed to interact with its targets (chk1, chk2, and h-sgk) to inhibit, regulate, or modulate their activity . This interaction can lead to changes in the cell cycle and cell volume regulation, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For example, CHK1 and CHK2 are involved in the DNA damage response pathway, while h-sgk is involved in the regulation of cell volume . By interacting with these targets, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Other indazole derivatives have been found to have good bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with its targets and the subsequent changes in the biochemical pathways they are involved in. For example, by inhibiting CHK1 and CHK2, it could potentially induce cell cycle arrest, leading to the death of cancer cells . Similarly, by modulating h-sgk, it could affect cell volume regulation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect its solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
5-bromo-1H-indazol-3-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme 5-lipoxygenase, which catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid . By inhibiting this enzyme, this compound can modulate inflammatory responses. Additionally, this compound has been shown to interact with protein kinases, which are essential in regulating various cellular processes, including cell division and apoptosis . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the inhibition of protein kinases involved in cell cycle regulation. Furthermore, this compound can influence gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, as seen with 5-lipoxygenase . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the production of inflammatory mediators. Additionally, this compound can activate or inhibit protein kinases, leading to alterations in phosphorylation states of various proteins involved in cell signaling pathways . These changes can result in the modulation of gene expression and cellular responses, such as apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in cell cultures has revealed sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound and predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy. Additionally, the distribution of this compound can be influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Once localized, this compound can exert its effects on specific biomolecules within these compartments, further modulating cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaniline with formic acid and nitrous acid, followed by oxidation. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form 1H-indazol-3-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-bromo-1H-indazol-3-one.
Reduction: Formation of 1H-indazol-3-ol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
5-Bromo-1H-indazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Lacks the bromine atom and hydroxyl group, resulting in different chemical properties and biological activities.
5-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1H-indazol-3-ol: Lacks the bromine atom, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-1H-indazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCARQYJVMUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616313 | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-27-4 | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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